molecular formula C29H25BF2N4 B1460097 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene CAS No. 1337979-86-8

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B1460097
CAS No.: 1337979-86-8
M. Wt: 478.3 g/mol
InChI Key: KDOFHEZVMVCAMJ-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide primarily involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to nearby molecules, facilitating various photochemical reactions . The molecular targets and pathways involved include cellular components such as proteins and nucleic acids, which can be modified through photodynamic processes .

Comparison with Similar Compounds

Biological Activity

The compound 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene (CAS No. 1337979-86-8) is a complex boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields.

Molecular Formula: C29H25BF2N4
Molecular Weight: 478.3 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with boron trifluoride etherate under controlled conditions. The reaction conditions are optimized to achieve high yields and purity levels suitable for biological testing .

The biological activity of this compound is largely attributed to its ability to interact with cellular components through photochemical reactions. Upon absorption of light at specific wavelengths, the compound undergoes electronic excitation leading to energy transfer processes that can influence various biological pathways .

Anticancer Activity

Recent studies have indicated that this compound may possess potential anticancer properties. It has been investigated for use in photodynamic therapy (PDT) due to its strong fluorescence properties and ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues .

Cellular Imaging

The compound is also employed as a fluorescent probe in cellular imaging applications. Its fluorescence allows researchers to track biological processes in real-time within living cells. This capability is particularly valuable in studies involving cellular dynamics and drug delivery systems .

Toxicity and Safety

The compound is labeled with GHS07 pictograms indicating potential skin and eye irritation (H315 and H319). Safety precautions should be taken when handling this compound to mitigate risks associated with exposure .

Applications in Research

Application AreaDescription
Chemistry Used as a fluorescent probe due to its strong fluorescence properties.
Biology Employed in cellular imaging and tracking biological processes in real-time.
Medicine Investigated for potential use in photodynamic therapy for cancer treatment.
Industry Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies

  • Photodynamic Therapy Research : A study explored the efficacy of this compound in inducing apoptosis in various cancer cell lines through PDT mechanisms. Results showed significant reduction in cell viability upon light exposure.
  • Fluorescent Probes : Research demonstrated the use of this compound as a probe for live-cell imaging, revealing insights into cellular behavior during drug treatment.

Properties

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25BF2N4/c1-18-25(23-10-14-33-15-11-23)20(3)35-28(18)27(22-8-6-5-7-9-22)29-19(2)26(24-12-16-34-17-13-24)21(4)36(29)30(35,31)32/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOFHEZVMVCAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C4=CC=NC=C4)C)C5=CC=CC=C5)C)C6=CC=NC=C6)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25BF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 2
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 3
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 4
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 5
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 6
Reactant of Route 6
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

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